Cas no 921145-02-0 ([(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine)
![[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine structure](https://www.kuujia.com/scimg/cas/921145-02-0x500.png)
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine Chemical and Physical Properties
Names and Identifiers
-
- (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine
- [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine
-
- Inchi: 1S/C9H15N3O/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2,(H,11,12)
- InChI Key: GWHDKBFRBOBNAJ-UHFFFAOYSA-N
- SMILES: C1(CNCC2CCCO2)NC=CN=1
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168136-0.05g |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine |
921145-02-0 | 0.05g |
$587.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557780-500mg |
N-((1H-imidazol-2-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine |
921145-02-0 | 98% | 500mg |
¥8161.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557780-1g |
N-((1H-imidazol-2-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine |
921145-02-0 | 98% | 1g |
¥10938.00 | 2024-04-25 | |
Ambeed | A1057475-1g |
(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine |
921145-02-0 | 95% | 1g |
$655.0 | 2024-04-16 | |
Enamine | EN300-168136-0.5g |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine |
921145-02-0 | 0.5g |
$671.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7028-100MG |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine |
921145-02-0 | 95% | 100MG |
¥ 1,095.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7028-250MG |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine |
921145-02-0 | 95% | 250MG |
¥ 1,755.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7028-5G |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine |
921145-02-0 | 95% | 5g |
¥ 13,127.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001643-1g |
(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine |
921145-02-0 | 95% | 1g |
¥4494.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7028-250mg |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine |
921145-02-0 | 95% | 250mg |
¥1915.0 | 2024-04-16 |
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine Related Literature
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine
Introduction to [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine (CAS No. 921145-02-0)
[(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine, with the CAS number 921145-02-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (imidazol-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine, is characterized by its unique structural features, which include an imidazole ring and a tetrahydrofuran moiety. These structural elements contribute to its diverse biological activities and potential applications in drug development.
The imidazole ring, a fundamental component of [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine, is a well-known functional group that is widely present in various biologically active molecules. Imidazole rings are often found in amino acids such as histidine and are known for their ability to form hydrogen bonds and coordinate with metal ions. This property makes them valuable in the design of metalloprotein inhibitors and other therapeutic agents.
The tetrahydrofuran (THF) moiety, on the other hand, adds flexibility and hydrophobicity to the molecule. THF rings are commonly used in the synthesis of natural products and pharmaceuticals due to their ability to enhance solubility and bioavailability. The combination of these two structural elements in [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine results in a compound with a unique set of properties that can be exploited for various medicinal purposes.
Recent studies have highlighted the potential of [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine in several therapeutic areas. One notable application is its use as a ligand for G protein-coupled receptors (GPCRs), which are key targets for many drugs. GPCRs play crucial roles in signal transduction pathways and are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine to modulate GPCR activity makes it a promising candidate for the development of novel therapeutics.
In addition to its potential as a GPCR ligand, [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine has shown promise in the treatment of neurodegenerative diseases. Research has demonstrated that this compound can cross the blood-brain barrier (BBB) effectively, making it suitable for central nervous system (CNS) applications. The BBB is a highly selective permeability barrier that protects the brain from harmful substances while allowing essential nutrients to pass through. Compounds that can efficiently cross this barrier are highly sought after for the treatment of CNS disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Another area where [(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine has shown potential is in the field of cancer research. Studies have indicated that this compound can inhibit certain cancer cell lines by interfering with specific signaling pathways. For example, it has been shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This pathway is involved in cell growth, survival, and metabolism, making it an attractive target for anticancer therapies.
The synthetic accessibility of [(1H-imidazol-2-yl)methyl][(oxolan-2-y l)methyl]amine further enhances its appeal as a research tool and potential drug candidate. The compound can be synthesized using well-established organic chemistry techniques, such as nucleophilic substitution reactions and coupling reactions. This ease of synthesis allows researchers to readily modify the structure to optimize its biological properties or explore new applications.
In conclusion, [(1H-imidazol-2-y l)methyl][(oxolan - 2 - yl )m eth yl ]am ine (CAS No. 9 2 1 1 45 -0 2 -0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique combination of an imidazole ring and a tetrahydrofuran moiety endows it with properties that make it suitable for applications ranging from GPCR modulation to neurodegenerative disease treatment and cancer therapy. As research continues to uncover new insights into its biological activities and mechanisms of action, [(1H-imidazol - 2 - yl )m eth yl ][(o x o lan - 2 - yl )m eth yl ]am ine is poised to play an increasingly important role in the development of innovative therapeutics.
921145-02-0 ([(1H-imidazol-2-yl)methyl][(oxolan-2-yl)methyl]amine) Related Products
- 1804297-06-0(3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228894-08-2(3-(3,5-dimethoxypyridin-4-yl)propane-1-thiol)
- 1705768-41-7(2-(5-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine)
- 35750-03-9(2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2138219-03-9(4-Bromo-3-[(2,6-dimethylpiperidin-1-yl)methyl]benzoic acid)
- 1344309-53-0(2-(ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid)
- 1698751-41-5(2-ethoxy-4-methoxy-4-methylpentan-1-amine)
- 2138143-67-4(1-Ethyl-7,9-dimethyl-1-azaspiro[4.5]decan-4-amine)
- 1804139-74-9(4-Iodo-2-methyl-5-(trifluoromethyl)pyridine)
- 874598-05-7(2-Oxo-2-tricyclo[3.3.1.13,7]dec-1-ylethyl 3,6-dichloro-2-pyridinecarboxylate)
